7,8-Dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide is a chemical compound with the molecular formula C₁₂H₁₀Cl₂N₂O₂. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of two chlorine atoms and two oxide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide typically involves the chlorination and oxidation of phenazine derivatives. One common method involves the reaction of 2,3-dichlorophenazine with an oxidizing agent such as hydrogen peroxide or a peracid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide groups to hydroxyl groups or remove them entirely.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxide derivatives, while reduction can produce hydroxylated phenazine derivatives. Substitution reactions result in the replacement of chlorine atoms with various functional groups.
Scientific Research Applications
2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a subject of interest in biological research.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s antimicrobial and antitumor activities are attributed to this mechanism.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of 2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide, known for its broad spectrum of biological activities.
2,3-dichlorophenazine: A precursor in the synthesis of the target compound.
Phenazine-1-carboxylic acid: Another phenazine derivative with antimicrobial properties.
Uniqueness
2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide is unique due to the presence of both chlorine and oxide groups, which enhance its chemical reactivity and biological activity. Its ability to generate ROS and induce oxidative stress sets it apart from other phenazine derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
36002-96-7 |
---|---|
Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
7,8-dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-7-5-11-12(6-8(7)14)16(18)10-4-2-1-3-9(10)15(11)17/h5-6H,1-4H2 |
InChI Key |
WZINVMGLFCHAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N(C3=CC(=C(C=C3[N+]2=O)Cl)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.